

# LWY713: A Preclinical Technical Guide to a Novel FLT3 PROTAC Degrader in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LWY713    |           |
| Cat. No.:            | B12379227 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data and methodologies associated with **LWY713**, a potent and selective Fms-like tyrosine kinase 3 (FLT3) proteolysis targeting chimera (PROTAC) degrader. **LWY713** has demonstrated significant antitumor activity in preclinical models of acute myeloid leukemia (AML), a cancer type where FLT3 mutations are a common driver of the disease and are associated with a poor prognosis. This document outlines the core mechanism of action, quantitative efficacy data, and detailed experimental protocols to support further research and development in oncology.

## **Core Mechanism of Action**

**LWY713** is a heterobifunctional molecule designed to induce the degradation of the FLT3 protein. It functions by simultaneously binding to the FLT3 kinase and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of FLT3, marking it for degradation by the proteasome. This targeted protein degradation offers a novel therapeutic approach compared to traditional kinase inhibitors, which only block the protein's function. By eliminating the entire protein, **LWY713** can potentially overcome resistance mechanisms associated with kinase inhibitors and achieve a more sustained suppression of oncogenic signaling.

Mechanistic studies have confirmed that the degradation of FLT3 by **LWY713** is dependent on both Cereblon and the proteasome.[1][2] In AML cells with FLT3 internal tandem duplication (ITD) mutations, **LWY713** potently inhibits FLT3 signaling pathways, leading to a cascade of downstream effects that inhibit cancer progression.[1]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of LWY713 as a potent and selective FLT3 PROTAC degrader with in vivo activity against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [LWY713: A Preclinical Technical Guide to a Novel FLT3
  PROTAC Degrader in Oncology]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12379227#preclinical-studies-of-lwy713-in-oncology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com